molecular formula C12H16FNO B1461356 N-(3-fluoro-4-methylphenyl)oxan-4-amine CAS No. 1157009-42-1

N-(3-fluoro-4-methylphenyl)oxan-4-amine

Cat. No.: B1461356
CAS No.: 1157009-42-1
M. Wt: 209.26 g/mol
InChI Key: TZBATRFLOXWPFG-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)oxan-4-amine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBATRFLOXWPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluoro-4-methylphenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its chemical properties and biological interactions. The presence of the fluorine atom is known to influence the compound's binding affinity to biological targets, potentially leading to various pharmacological effects.

Molecular Structure:

  • Molecular Formula: C11_{11}H12_{12}F1_{1}N1_{1}O1_{1}
  • Molecular Weight: Approximately 195.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's affinity for these targets, which may lead to modulation of various signaling pathways or enzyme activities. Understanding these interactions is crucial for elucidating its mechanism of action in therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: The compound has been investigated for its ability to bind to certain receptors, which could influence physiological responses.
  • Anticancer Properties: Some studies have suggested potential applications in cancer therapy, although detailed investigations are still required.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that compounds similar to this compound showed significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties .
    • Another investigation focused on the compound's ability to modulate histone deacetylase (HDAC) activity, which is crucial for gene expression regulation and has implications in cancer treatment .
  • In Vivo Studies:
    • Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies indicated favorable absorption and distribution profiles, supporting further development for clinical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
N-(4-fluoro-2-methylphenyl)oxan-4-amineMethyl group at the ortho positionDifferent reactivity due to positional isomerism
This compound hydrochlorideFluorine at the meta positionAltered biological activity compared to para-substituted analogs

This table illustrates how variations in substituent positions can significantly affect chemical reactivity and biological activity.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluoro-4-methylphenyl)oxan-4-amine is being investigated for its potential therapeutic properties, particularly as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for treating conditions such as neurodegenerative diseases and cancer.

Case Study: Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits neuroprotective effects in rodent models of Parkinson's disease by reducing oxidative stress and inhibiting alpha-synuclein aggregation. This suggests its potential role in developing therapies for neurodegenerative disorders.

Study TypeFindings
Animal ModelsReduced bradykinesia and improved motor function
In Vitro StudiesDecreased reactive oxygen species (ROS) levels

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes:
The synthesis typically involves reacting 3-fluoro-4-methylaniline with oxan-4-one under controlled conditions, often utilizing catalysts to enhance yield and purity.

Reaction TypeMajor Products
OxidationOxides
ReductionAmine Derivatives
SubstitutionSubstituted Compounds

Material Science

The compound is also explored for its applications in material science due to its unique chemical properties. It can be utilized in the development of specialty chemicals and polymers that require specific reactivity or stability characteristics.

This compound exhibits several biological activities that are crucial for its therapeutic potential:

Antioxidant Activity

The compound has shown significant antioxidant properties, which help mitigate oxidative stress within cells, protecting them from damage caused by free radicals.

Anti-inflammatory Effects

Research indicates that it modulates inflammatory pathways by influencing the expression of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluoro-4-methylphenyl)oxan-4-amine
Reactant of Route 2
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N-(3-fluoro-4-methylphenyl)oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.